

N-(2-Hydroxyethyl)-1,3-propanediamine spectroscopic data

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)-1,3-propanediamine

Cat. No.: B148727

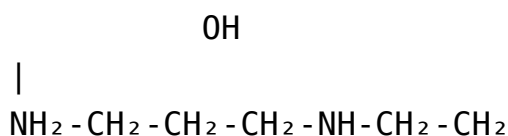
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A comprehensive analysis of the spectroscopic properties of **N-(2-Hydroxyethyl)-1,3-propanediamine** is crucial for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on its molecular structure. Detailed experimental protocols for acquiring such data are also presented.

Compound Information

N-(2-Hydroxyethyl)-1,3-propanediamine is an organic compound featuring a primary amine, a secondary amine, and a primary alcohol functional group. This trifunctional nature makes it a versatile building block in chemical synthesis.

- IUPAC Name: 2-[(3-aminopropyl)amino]ethanol
- CAS Number: 4461-39-6[1][2]
- Molecular Formula: C₅H₁₄N₂O[1][2][3][4][5]
- Molecular Weight: 118.18 g/mol [1][3][5]
- Structure:



Spectroscopic Data

While publicly accessible, experimentally-derived spectra for **N-(2-Hydroxyethyl)-1,3-propanediamine** are not readily available, we can predict the characteristic spectroscopic features based on its structure. The following tables summarize the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 1.6 - 1.8	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~ 2.6 - 2.8	Triplet	2H	NH ₂ -CH ₂ -CH ₂ -
~ 2.7 - 2.9	Triplet	2H	-CH ₂ -CH ₂ -NH-
~ 2.8 - 3.0	Triplet	2H	-NH-CH ₂ -CH ₂ -OH
~ 3.6 - 3.8	Triplet	2H	-CH ₂ -CH ₂ -OH
Variable	Broad Singlet	4H	NH ₂ , NH, OH

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~ 30 - 35	-CH ₂ -CH ₂ -CH ₂ -
~ 38 - 42	NH ₂ -CH ₂ -CH ₂ -
~ 48 - 52	-CH ₂ -CH ₂ -NH-
~ 50 - 55	-NH-CH ₂ -CH ₂ -OH
~ 60 - 65	-CH ₂ -CH ₂ -OH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250 - 3500	Strong, Broad	O-H and N-H stretching
2850 - 2960	Medium-Strong	C-H stretching (aliphatic)
1590 - 1650	Medium	N-H bending (scissoring)
1450 - 1470	Medium	C-H bending (scissoring)
1050 - 1150	Strong	C-O stretching (primary alcohol)
1000 - 1250	Medium	C-N stretching

Mass Spectrometry (MS)

m/z Ratio	Interpretation
118	[M] ⁺ , Molecular ion peak
101	[M - NH ₃] ⁺
87	[M - CH ₂ OH] ⁺
74	[M - NH ₂ CH ₂ CH ₂] ⁺
44	[CH ₂ NH ₂ CH ₂] ⁺ or [CH ₂ CH ₂ OH] ⁺

Experimental Protocols

The following are standard methodologies for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(2-Hydroxyethyl)-1,3-propanediamine** in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as labile protons (NH and OH) may exchange with deuterium in D₂O, leading to their disappearance from the ¹H NMR spectrum.

- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the range of 0-220 ppm.
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Record the sample spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).

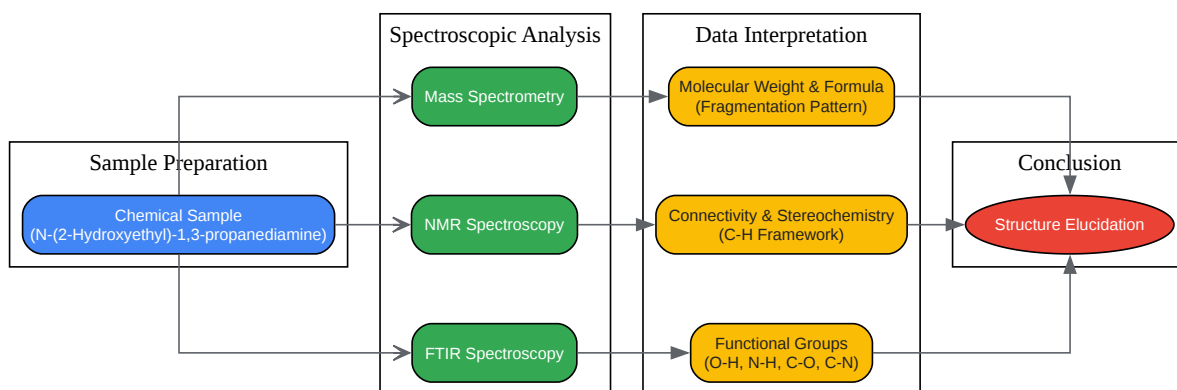
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of the sample into the mass spectrometer.
 - Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this polar and non-volatile compound. Electron ionization (EI) could also be used, though it may lead to more extensive fragmentation.
- Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
 - The resulting spectrum will show the mass-to-charge ratio of the molecular ion and various fragment ions.

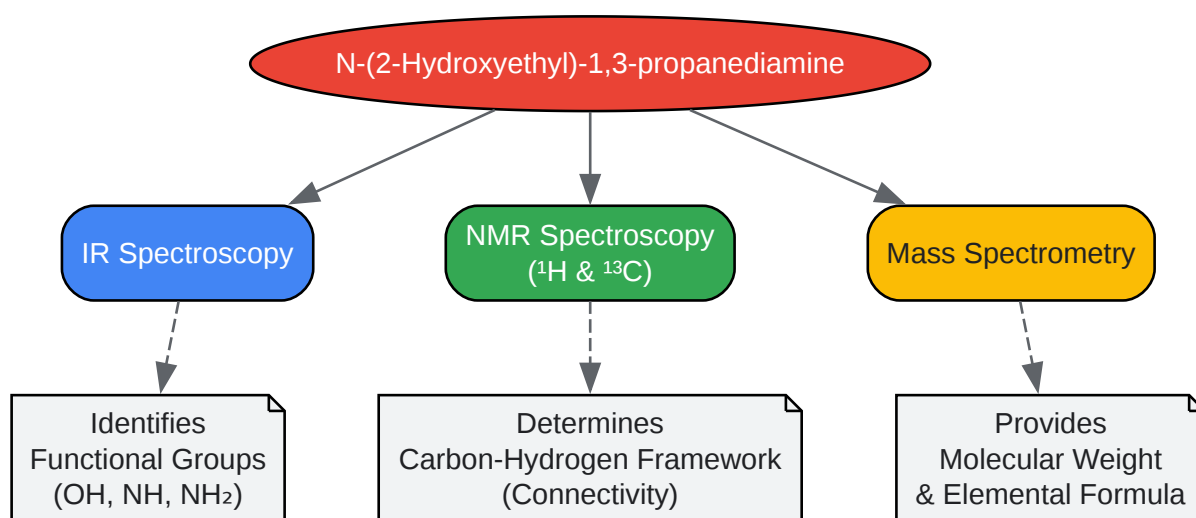
Visualizations

The following diagrams illustrate the logical relationship between the different spectroscopic techniques and a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A general workflow for the spectroscopic analysis of a chemical compound.



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